Pentixafor - 1341207-62-2

Pentixafor

Catalog Number: EVT-1743368
CAS Number: 1341207-62-2
Molecular Formula: C60H80N14O14
Molecular Weight: 1221.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pentixafor is classified as a radiopharmaceutical, specifically designed for imaging applications. It is often labeled with gallium-68 to create [68Ga]-DOTA-Pentixafor, which is utilized in clinical settings to visualize CXCR4 expression in tumors. The compound is synthesized as part of a broader category of compounds known as radiolabeled peptides, which are used for diagnostic imaging in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of [68Ga]-DOTA-Pentixafor involves several critical steps:

  1. Preparation of Precursor: The precursor Pentixafor is lyophilized and typically dissolved in an acetate buffer.
  2. Automated Synthesis: The synthesis is conducted using automated synthesis modules, such as the Modular Lab PharmTracer or Gaia/Luna Elysia-Raytest module. These systems streamline the process and improve reproducibility .
  3. Radiolabeling: Gallium-68 is eluted from a generator using hydrochloric acid, followed by its reaction with the dissolved precursor at controlled temperatures (95–98 °C) for a duration of 4–6 minutes. This step is crucial for achieving high radiochemical yields .
  4. Quality Control: Post-synthesis, the product undergoes rigorous quality control measures, including instant thin layer chromatography (ITLC) and high-performance liquid chromatography (HPLC), to assess purity and ensure compliance with pharmaceutical standards .

The entire synthesis process typically takes about 33 minutes and must meet specific quality control criteria established by the European Pharmacopoeia .

Molecular Structure Analysis

Structure and Data

Pentixafor's chemical structure can be represented by the formula C60H80N14O14C_{60}H_{80}N_{14}O_{14}. The compound consists of a cyclic structure that facilitates its binding to CXCR4. The molecular weight of Pentixafor is approximately 1,273 g/mol. The compound's structure allows for high specificity towards CXCR4, making it an effective agent for targeted imaging .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Pentixafor occurs during its radiolabeling with gallium-68. This reaction can be summarized as:

Pentixafor+Gallium 68[68Ga] DOTA Pentixafor\text{Pentixafor}+\text{Gallium 68}\rightarrow [^{68}\text{Ga}]\text{ DOTA Pentixafor}

The reaction conditions are critical; optimal pH, temperature, and time must be maintained to ensure high radiochemical purity. Post-reaction analysis confirms that impurities such as free gallium or colloidal forms are minimized through careful control of synthesis parameters .

Mechanism of Action

Process and Data

Pentixafor functions by binding specifically to the CXCR4 receptor on the surface of cells. Upon binding, it facilitates the internalization of the receptor-ligand complex, which can then be visualized using PET imaging techniques. This mechanism allows clinicians to assess the expression levels of CXCR4 in various tumors, aiding in diagnosis and treatment planning.

Data from clinical studies indicate that higher levels of CXCR4 expression correlate with more aggressive tumor behavior, making Pentixafor a valuable tool in oncology diagnostics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Radiochemical purity assessments show values exceeding 98%, confirming the effectiveness of synthesis methods employed .

Applications

Scientific Uses

Pentixafor is primarily utilized in medical imaging to detect CXCR4-expressing tumors via PET scans. Its applications extend beyond diagnostics; ongoing research explores its potential therapeutic roles in targeting cancers characterized by high CXCR4 expression. Additionally, studies are investigating its use in monitoring treatment responses in oncology patients .

Introduction to CXCR4-Targeted Molecular Imaging and Pentixafor

Chemokine Receptor CXCR4 in Pathophysiological Contexts

The C-X-C chemokine receptor type 4 (CXCR4) is a seven-transmembrane G-protein coupled receptor that serves as the primary receptor for the chemokine CXCL12 (stromal cell-derived factor-1, SDF-1). This receptor-ligand pair constitutes a biologically critical axis that regulates numerous physiological processes including embryonic development, hematopoietic stem cell homing, and immune cell trafficking [3] [5] [7]. In pathological contexts, the CXCR4/CXCL12 axis becomes dysregulated and contributes significantly to disease progression. CXCR4 is overexpressed in over 30 different cancer types, including hematological malignancies (multiple myeloma, lymphoma, leukemia) and solid tumors (pancreatic, breast, prostate, and esophageal cancers) [5] [7] [10]. This overexpression correlates strongly with tumor aggressiveness, metastatic dissemination, and poor clinical prognosis. The receptor facilitates cancer cell migration toward CXCL12-rich microenvironments (bone marrow, lymph nodes, liver), promotes angiogenesis through VEGF upregulation, and enhances tumor cell survival via anti-apoptotic signaling pathways [5] [7]. Beyond oncology, CXCR4 plays critical roles in inflammatory and cardiovascular pathologies. It mediates inflammatory cell recruitment in atherosclerosis, contributes to plaque destabilization through macrophage infiltration, and participates in chronic inflammatory conditions such as osteomyelitis and autoimmune disorders [1] [4] [6].

Rationale for Developing Pentixafor as a CXCR4-Targeted Probe

The development of Pentixafor addressed several critical unmet needs in molecular imaging. Prior CXCR4-targeting approaches relied primarily on the small molecule antagonist AMD3100 (Plerixafor), which demonstrated limited receptor affinity (IC₅₀ ≈ 100 nM) and suboptimal pharmacokinetics for imaging applications [9]. Pentixafor (originally designated CPCR4.2) emerged as a high-affinity cyclic pentapeptide (sequence: cyclo(D-Tyr¹-D-[NMe]Orn²(AMBS-DOTA)-Arg³-Nal⁴-Gly⁵)) specifically engineered for superior target binding and favorable biodistribution [1] [9]. Key advantages include its nanomolar affinity for CXCR4 (IC₅₀ ≈ 2-4 nM), which enables specific receptor targeting even in low-expression environments, and its rapid renal clearance (< 90 minutes post-injection), which minimizes background activity and enhances target-to-background ratios [1] [6]. The molecular design incorporates a chelator (DOTA) that enables straightforward radiolabeling with gallium-68 for positron emission tomography (PET) applications, creating the imaging agent [⁶⁸Ga]Ga-PentixaFor [1] [8]. Preclinical validation demonstrated exceptional specificity, with >80% reduction in tumor uptake upon co-administration of the CXCR4 inhibitor AMD3100, confirming target-specific binding [1] [6].

Historical Evolution of Pentixafor in Molecular Imaging

The development of Pentixafor represents a significant milestone in receptor-targeted radiopharmaceuticals. Pioneered by Dr. Wester and colleagues at the Technical University of Munich in 2011, Pentixafor emerged from systematic structure-activity optimization of peptide-based CXCR4 antagonists [1] [9]. Initial preclinical studies in xenograft models demonstrated excellent tumor targeting with uptake values reaching 16.2% ID/g in high-CXCR4 expressing Daudi lymphoma xenografts at 90 minutes post-injection [1] [6]. The first human proof-of-concept study in 2015 involving four patients with lymphoproliferative diseases confirmed high tumor uptake in chemokine receptor-expressing malignancies, particularly lymphomas, while demonstrating favorable pharmacokinetics and low background activity [1]. Subsequent clinical validation expanded across multiple pathologies, with over 1,300 patients imaged by 2023, encompassing applications in hematologic malignancies, solid tumors, adrenal disorders, and inflammatory conditions [1] [6]. The evolution continues with the development of PentixaTher, the lutetium-177-labeled therapeutic counterpart, enabling CXCR4-targeted radionuclide therapy and establishing Pentixafor as the diagnostic component of a theranostic pair [9].

Table 1: Historical Milestones in Pentixafor Development

YearDevelopment StageKey Advancement
2011Preclinical DiscoveryInitial development by Wester et al. in Munich
2015First-in-Human StudyProof-of-concept in lymphoproliferative diseases
2017Clinical ValidationDemonstrated utility in multiple myeloma
2018Diagnostic ExpansionApplications in atherosclerosis and bone infection imaging
2023Theranostic IntegrationPaired with Lutetium-177 for endoradiotherapy

Properties

CAS Number

1341207-62-2

Product Name

Pentixafor

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C60H80N14O14

Molecular Weight

1221.4 g/mol

InChI

InChI=1S/C60H80N14O14/c1-70-49(9-5-20-63-55(84)43-16-10-40(11-17-43)33-65-51(77)35-71-22-24-72(36-52(78)79)26-28-74(38-54(82)83)29-27-73(25-23-71)37-53(80)81)58(87)68-46(8-4-21-64-60(61)62)57(86)69-47(32-41-12-15-42-6-2-3-7-44(42)30-41)56(85)66-34-50(76)67-48(59(70)88)31-39-13-18-45(75)19-14-39/h2-3,6-7,10-19,30,46-49,75H,4-5,8-9,20-29,31-38H2,1H3,(H,63,84)(H,65,77)(H,66,85)(H,67,76)(H,68,87)(H,69,86)(H,78,79)(H,80,81)(H,82,83)(H4,61,62,64)/t46-,47-,48+,49+/m0/s1

InChI Key

OSUJVKAXNLHVRB-HUMWUIFSSA-N

SMILES

CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O

Synonyms

(68Ga)pentixafor
68Ga-CPCR4.2
68Ga-pentixafor
pentixafo

Canonical SMILES

CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O

Isomeric SMILES

CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.